Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate” is a chemical compound . It has a molecular formula of C16H24N2O2 and a molecular weight of 276.38 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenylcarbamoyl group and a tert-butyl ester group .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate and its derivatives are primarily involved in the synthesis of various biologically active compounds. For example, one derivative plays a crucial role as an intermediate in the synthesis of crizotinib, an anticancer drug (Kong et al., 2016). Another derivative is key in synthesizing Vandetanib, a medication used for the treatment of certain types of thyroid cancer (Wang et al., 2015).
Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs. It has been utilized in the development and optimization of various anti-tumor inhibitors, contributing to the ongoing efforts in cancer therapeutics (Zhang et al., 2018).
Material Science and Corrosion Inhibition
A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its potential in corrosion inhibition, particularly for carbon steel in acidic solutions. This research highlights its utility in material science, especially in industrial applications where corrosion resistance is crucial (Praveen et al., 2021).
Chemical Synthesis and Analysis
Several studies focus on the chemical synthesis and characterization of various tert-butyl piperidine-1-carboxylate derivatives. These works contribute significantly to the field of organic chemistry, providing insights into the synthesis routes, molecular structure, and potential applications of these compounds in different domains, including pharmaceuticals and material science (Harmsen et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRISHHVENWRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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